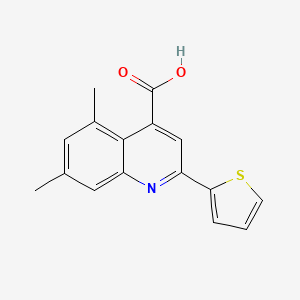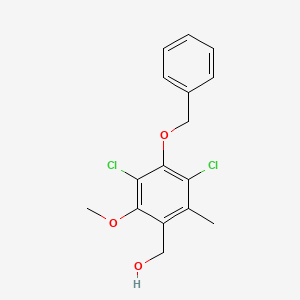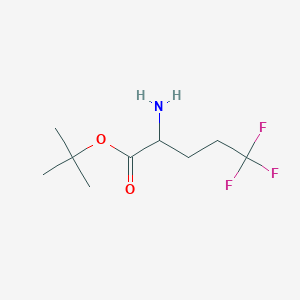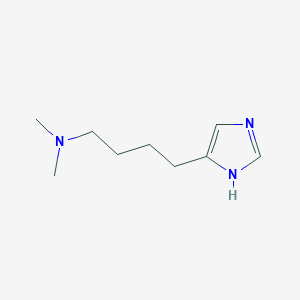![molecular formula C22H29IO B15198583 2-Iodo-2',4',6'-triisopropyl-6-methyl-[1,1'-biphenyl]-3-ol](/img/structure/B15198583.png)
2-Iodo-2',4',6'-triisopropyl-6-methyl-[1,1'-biphenyl]-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol is an organic compound characterized by its unique structure, which includes an iodine atom and multiple isopropyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodobenzoic acid and 2,4,6-triisopropylphenol.
Reaction with 2,4,6-triisopropylphenol: The 2-iodobenzoic acid reacts with 2,4,6-triisopropylphenol to form 2-iodo-2’,4’,6’-triisopropyl-[1,1’-biphenyl].
Methylation: The resulting compound is then methylated to introduce the methyl group at the 6-position, forming 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl].
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 3-position, resulting in 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the iodine atom or reduce other functional groups present.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation can produce corresponding ketones or aldehydes.
Aplicaciones Científicas De Investigación
2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine and isopropyl groups into molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and isopropyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl: Similar structure but with methoxy groups instead of a hydroxyl group.
2-Iodo-2’,4’,6’-triisopropyl-3-methoxy-6-methyl-1,1’-biphenyl: Similar structure with a methoxy group at the 3-position.
Uniqueness
2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol is unique due to the presence of both a hydroxyl group and a methyl group, which can significantly influence its reactivity and interactions compared to its analogs.
This detailed article provides a comprehensive overview of 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C22H29IO |
|---|---|
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
2-iodo-4-methyl-3-[2,4,6-tri(propan-2-yl)phenyl]phenol |
InChI |
InChI=1S/C22H29IO/c1-12(2)16-10-17(13(3)4)21(18(11-16)14(5)6)20-15(7)8-9-19(24)22(20)23/h8-14,24H,1-7H3 |
Clave InChI |
BJLJAGXHNHQGTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)O)I)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


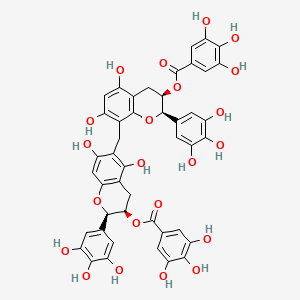


![2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B15198527.png)

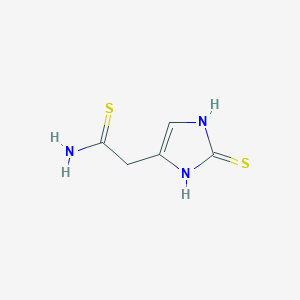
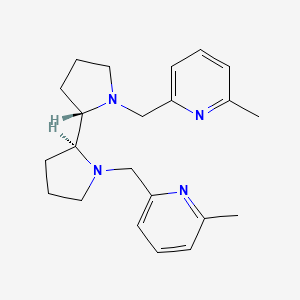
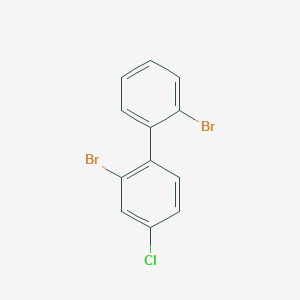
![C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate]](/img/structure/B15198562.png)
